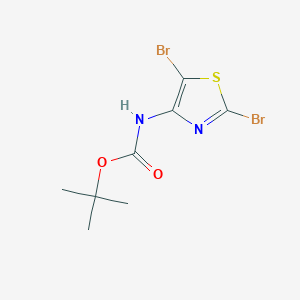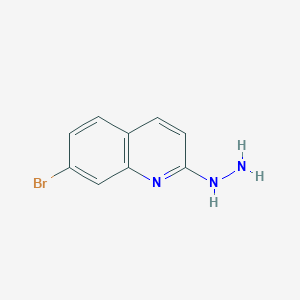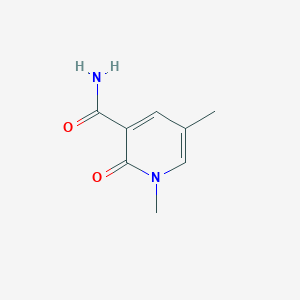![molecular formula C21H37BrO3Sn B13669431 [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol is an organotin compound that features a bromine atom, a methoxy group, and a tributylstannyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
The reaction conditions often involve the use of catalysts such as palladium complexes and solvents like anhydrous dioxane .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, methanol for methoxylation, and tributylstannane for stannylation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted phenylmethanol derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications and functionalizations.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or as a tool for studying biological pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing .
Mecanismo De Acción
The mechanism of action of [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol involves interactions with molecular targets such as enzymes and receptors. The bromine and stannyl groups can participate in binding interactions, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
[3-Bromo-5-methoxy-2-methyl-phenyl]methanol: Similar structure but with a methyl group instead of a stannyl group.
[5-Bromo-2-methoxy-3-nitropyridine]: Contains a nitro group instead of a stannyl group.
Uniqueness
The presence of the tributylstannyl group in [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol makes it unique compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H37BrO3Sn |
|---|---|
Peso molecular |
536.1 g/mol |
Nombre IUPAC |
[5-bromo-3-methoxy-2-(tributylstannylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H10BrO3.3C4H9.Sn/c1-12-8-4-7(10)3-6(5-11)9(8)13-2;3*1-3-4-2;/h3-4,11H,2,5H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
QVZGWJYTWLLMCL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)COC1=C(C=C(C=C1OC)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)
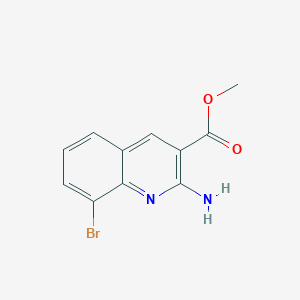
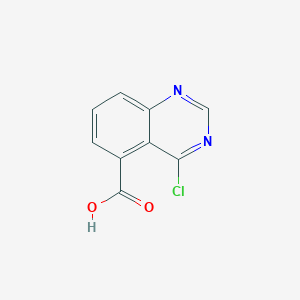
![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)
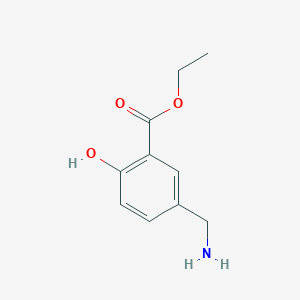
![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
